molecular formula C5H13N3O B12836241 1-(2-Hydroxyethyl)-1,3-dimethylguanidine

1-(2-Hydroxyethyl)-1,3-dimethylguanidine

Cat. No.: B12836241
M. Wt: 131.18 g/mol
InChI Key: MPODHXRIXVYBBU-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1,3-dimethylguanidine is an organic compound with a unique structure that includes a guanidine group substituted with a hydroxyethyl and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1,3-dimethylguanidine typically involves the reaction of 1,3-dimethylguanidine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1,3-dimethylguanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(2-oxoethyl)-1,3-dimethylguanidine.

    Reduction: Formation of 1-(2-aminoethyl)-1,3-dimethylguanidine.

    Substitution: Formation of various substituted guanidines depending on the reagent used.

Scientific Research Applications

1-(2-Hydroxyethyl)-1,3-dimethylguanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1,3-dimethylguanidine involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding with biological molecules, while the guanidine group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylguanidine
  • 1,3-Bis(2-hydroxyethyl)guanidine
  • 1-(2-Hydroxyethyl)-2-methylguanidine

Comparison: 1-(2-Hydroxyethyl)-1,3-dimethylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

1-(2-hydroxyethyl)-1,2-dimethylguanidine

InChI

InChI=1S/C5H13N3O/c1-7-5(6)8(2)3-4-9/h9H,3-4H2,1-2H3,(H2,6,7)

InChI Key

MPODHXRIXVYBBU-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)N(C)CCO

Origin of Product

United States

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